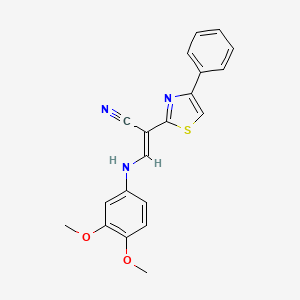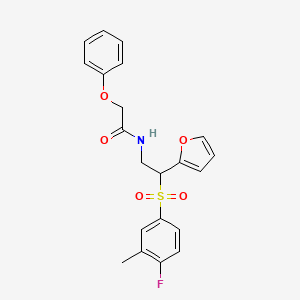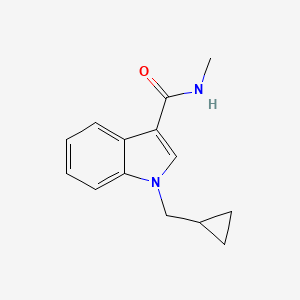
2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol” is an organic compound with the molecular formula C13H10F3NO and a molecular weight of 253.22 . It is also known by its CAS Number: 346647-42-5 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoroethanol group attached to a phenyl group and a pyridine group . The presence of the trifluoro group imparts unique properties to the compound, as the high electronegativity of fluorine can significantly influence the compound’s reactivity and interactions .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 63° C . It has a predicted boiling point of 339.4° C at 760 mmHg and a predicted density of 1.3 g/cm3 . The compound’s refractive index is predicted to be n20D 1.53 .Applications De Recherche Scientifique
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol, a related compound to 2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol, has been found to be an effective protecting group for methacrylic acid (MAA). It can be selectively removed post-polymerization either chemically under alkaline conditions or thermally at or above 110 °C. This property is particularly valuable in the field of polymer chemistry (Elladiou & Patrickios, 2012).
Kinetic Resolution
The compound has been studied in the kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst. This process is significant in the preparation of enantiomerically pure versions of the compound or its derivatives (Xu, Zhou, Geng, & Chen, 2009).
Structural Studies
The molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, obtained from a condensation reaction involving similar compounds, was characterized through various methods like X-ray diffraction. Understanding the molecular structure is crucial for synthesizing similar compounds and exploring their potential applications (Percino et al., 2015).
Enzymatic Toolbox
An enzymatic toolbox for the kinetic resolution of derivatives of this compound was developed, demonstrating the ability to achieve high enantioselectivities in synthesizing 2-(pyridin-x-yl)but-3-yn-2-ols. This application is significant in the field of organic synthesis (Nguyen et al., 2010).
Aldosterone Synthase Inhibition
A derivative of this compound, specifically 2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol, has been identified as a potent inhibitor of aldosterone synthase, an enzyme involved in steroid hormone biosynthesis (Meguro et al., 2017).
Orientations Futures
Trifluoromethylpyridines, a related group of compounds, have found extensive use in the agrochemical and pharmaceutical industries . Given the unique properties imparted by the trifluoro group, it is expected that many novel applications of “2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol” and related compounds will be discovered in the future .
Mécanisme D'action
Target of Action
It’s known that trifluoroethanol derivatives can inhibit enzymes like alcohol dehydrogenase . Similarly, pyridine derivatives can react with aryl and alkenyl chlorides .
Mode of Action
Trifluoroethanol can form complexes with Lewis bases through hydrogen bonding . Pyridine derivatives can undergo palladium-catalyzed reactions with aryl and alkenyl chlorides, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .
Biochemical Pathways
The inhibition of alcohol dehydrogenase by trifluoroethanol can affect the metabolism of alcohols .
Pharmacokinetics
Its physical properties such as a boiling point of 3394°C at 760 mmHg and a density of 13 g/cm3 have been reported .
Result of Action
It’s known that the inhibition of alcohol dehydrogenase can affect the metabolism of alcohols, potentially leading to altered physiological responses .
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-phenyl-1-pyridin-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12(18,10-6-2-1-3-7-10)11-8-4-5-9-17-11/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBUSJQQSLFOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2476403.png)


![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2476410.png)
![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)
![1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2476419.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)



